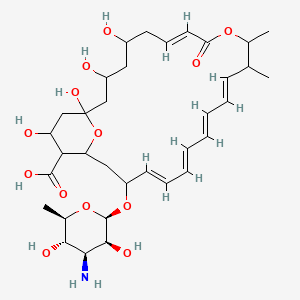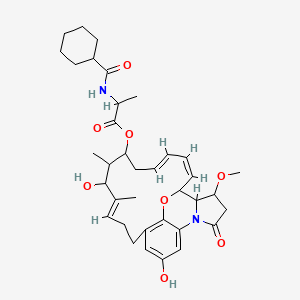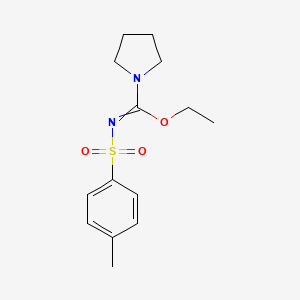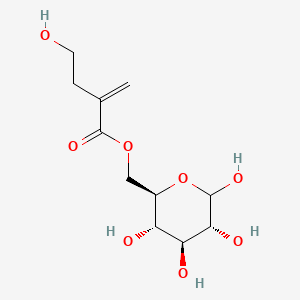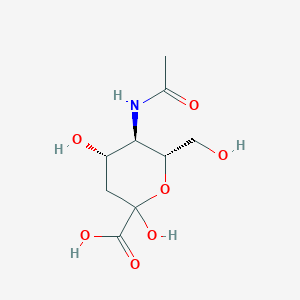
13-Hydroperoxylinoleic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-hydroperoxylinoleic acid is a lipid hydroperoxide. It derives from a linoleic acid.
Applications De Recherche Scientifique
DNA Interaction and Lipid Peroxidation
- 13-HPODE reacts with 2'-deoxyadenosine, forming products that suggest its role in DNA interaction and the formation of etheno adducts, significant in understanding lipid peroxidation mechanisms (Rindgen et al., 2000).
Enzymatic Activity and Self-Inactivation
- The enzyme lipoxygenase exhibits self-inactivation promoted by 13-HPODE, and it demonstrates lipohydroperoxidase activity, contributing to our understanding of enzymatic processes involving fatty acids (Härtel et al., 2005).
Aroma Compound Biosynthesis
- 13-HPODE plays a role in the biosynthesis of virgin olive oil aroma compounds. An enzyme, hydroperoxide lyase, specifically acts on 13-HPODE to produce key aroma compounds in olive fruits (Padilla et al., 2010).
Role in Autoxidation Processes
- The study of conjugated linoleic acid (CLA) methyl ester autoxidation revealed the formation of 13-HPODE, offering insights into the mechanisms of lipid oxidation and its implications (Hämäläinen et al., 2001).
Impact on Lipoprotein Decomposition
- 13-HPODE's decomposition and its effects on the accumulation of aldehydes have implications for understanding the role of lipid peroxidation in atherosclerosis (Raghavamenon et al., 2009).
Hydroperoxide Lyase (HPL) Enzyme Function
- Studies on HPL, which acts on 13-HPODE, have provided insights into plant defense mechanisms and aroma compound formation in various plants (Tijet et al., 2000; Fukushige & Hildebrand, 2005; Savchenko et al., 2017).
Effects on Cellular Processes
- The modification of rice protein by 13-HPODE alters its structural characteristics and functional properties, indicating the influence of lipid peroxidation on food proteins (Wu, Li, & Wu, 2020).
Implications in Skin Differentiation
- Research on the eLOX3 gene, which processes 13-HPODE, reveals its significance in skin differentiation and its role in certain skin conditions (Yu et al., 2003).
Propriétés
Nom du produit |
13-Hydroperoxylinoleic acid |
|---|---|
Formule moléculaire |
C18H32O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(9Z,12E)-13-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,15,21H,2-6,8,10-14,16H2,1H3,(H,19,20)/b9-7-,17-15+ |
Clé InChI |
ITZHGZMZQUJODL-ZKMIVQISSA-N |
SMILES isomérique |
CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/OO |
SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)OO |
SMILES canonique |
CCCCCC(=CCC=CCCCCCCCC(=O)O)OO |
Synonymes |
12,13-epoxylinoleic acid 13-HPLA 13-hydroperoxylinoleic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
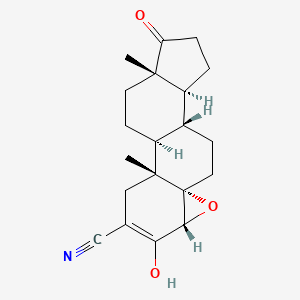
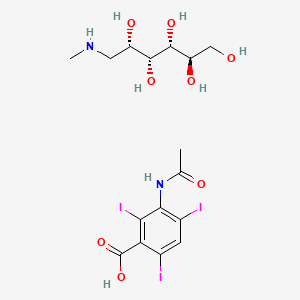
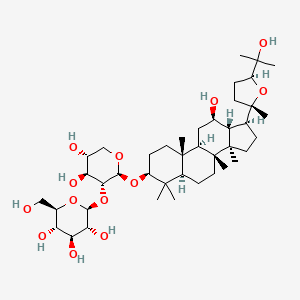
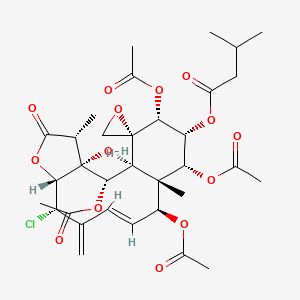
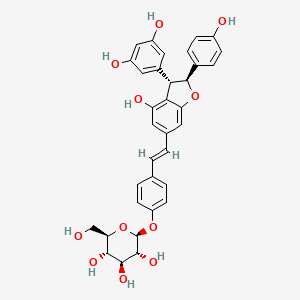
![[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate](/img/structure/B1259512.png)
